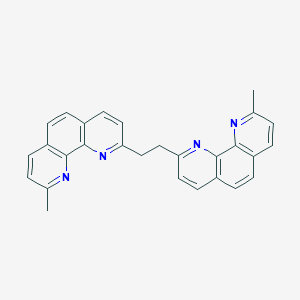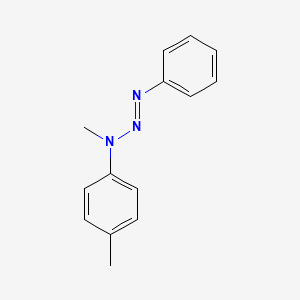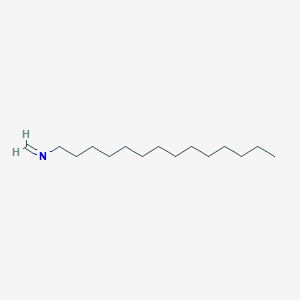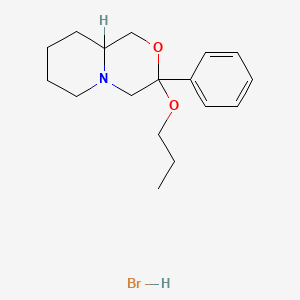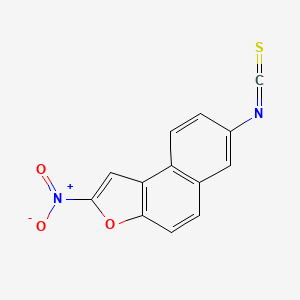![molecular formula C14H19NSi2 B14290980 4-[(Pentamethyldisilanyl)ethynyl]benzonitrile CAS No. 115977-82-7](/img/structure/B14290980.png)
4-[(Pentamethyldisilanyl)ethynyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Pentamethyldisilanyl)ethynyl]benzonitrile is an organic compound that features a benzonitrile group substituted with a pentamethyldisilanyl ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentamethyldisilanyl)ethynyl]benzonitrile typically involves the reaction of 4-ethynylbenzonitrile with pentamethyldisilane. The reaction is carried out under specific conditions to ensure the successful formation of the desired product. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which is a widely used technique in organic synthesis for forming carbon-carbon bonds .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis and optimization of reaction conditions would apply. This includes considerations for reaction scalability, cost-effectiveness, and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Pentamethyldisilanyl)ethynyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzonitrile group can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.
Aplicaciones Científicas De Investigación
4-[(Pentamethyldisilanyl)ethynyl]benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-[(Pentamethyldisilanyl)ethynyl]benzonitrile exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing molecular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
4-[(Trimethylsilyl)ethynyl]benzonitrile: A similar compound with a trimethylsilyl group instead of a pentamethyldisilanyl group.
4-Ethynylbenzonitrile: The parent compound without the silyl substitution.
Uniqueness
4-[(Pentamethyldisilanyl)ethynyl]benzonitrile is unique due to the presence of the pentamethyldisilanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
115977-82-7 |
|---|---|
Fórmula molecular |
C14H19NSi2 |
Peso molecular |
257.48 g/mol |
Nombre IUPAC |
4-[2-[dimethyl(trimethylsilyl)silyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C14H19NSi2/c1-16(2,3)17(4,5)11-10-13-6-8-14(12-15)9-7-13/h6-9H,1-5H3 |
Clave InChI |
VQQUITJDVXGTGC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)C#CC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)
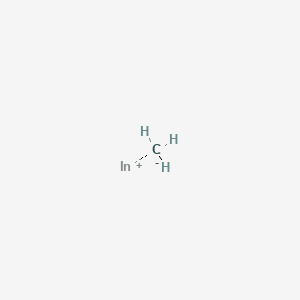
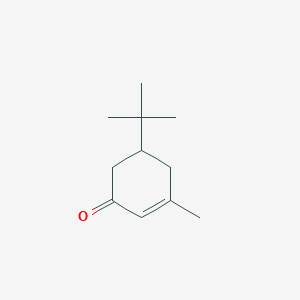
![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
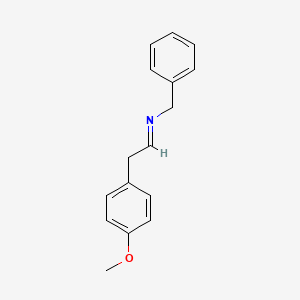
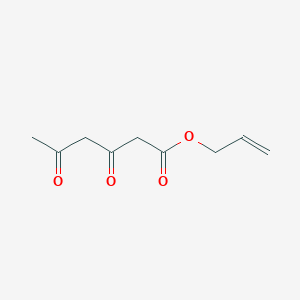
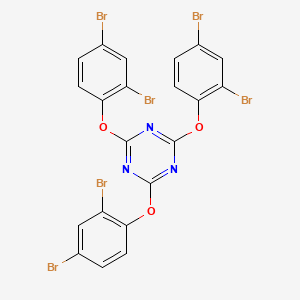
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
